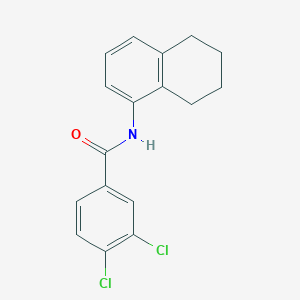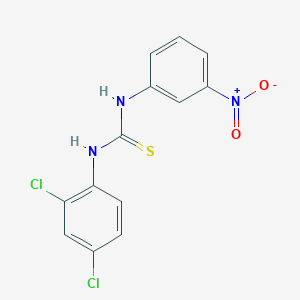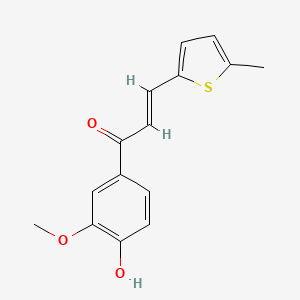
1-(4-methoxyphenyl)-4-(2-thienylacetyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-methoxyphenyl)-4-(2-thienylacetyl)piperazine, also known as TAP, is a chemical compound that belongs to the family of piperazines. It has been extensively studied for its potential use in scientific research, particularly in the field of neuroscience.
作用机制
The mechanism of action of 1-(4-methoxyphenyl)-4-(2-thienylacetyl)piperazine involves its binding to the serotonin 5-HT1A receptor, which leads to the activation of downstream signaling pathways. This results in the modulation of neurotransmitter release, particularly of serotonin, which is involved in the regulation of mood and anxiety. 1-(4-methoxyphenyl)-4-(2-thienylacetyl)piperazine has also been shown to have an effect on the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the regulation of the stress response.
Biochemical and physiological effects:
1-(4-methoxyphenyl)-4-(2-thienylacetyl)piperazine has been shown to have anxiolytic and antidepressant-like effects in animal models. It has also been shown to decrease the activity of the HPA axis, which is involved in the regulation of the stress response. 1-(4-methoxyphenyl)-4-(2-thienylacetyl)piperazine has been shown to increase the levels of serotonin in certain areas of the brain, which is involved in the regulation of mood and anxiety.
实验室实验的优点和局限性
One advantage of using 1-(4-methoxyphenyl)-4-(2-thienylacetyl)piperazine in lab experiments is its high affinity for the serotonin 5-HT1A receptor, which makes it a promising candidate for the development of new treatments for mood and anxiety disorders. However, one limitation of using 1-(4-methoxyphenyl)-4-(2-thienylacetyl)piperazine in lab experiments is its potential for off-target effects, which may complicate the interpretation of results.
未来方向
There are several future directions for the study of 1-(4-methoxyphenyl)-4-(2-thienylacetyl)piperazine. One direction is the development of new treatments for mood and anxiety disorders based on 1-(4-methoxyphenyl)-4-(2-thienylacetyl)piperazine's high affinity for the serotonin 5-HT1A receptor. Another direction is the study of 1-(4-methoxyphenyl)-4-(2-thienylacetyl)piperazine's potential for the treatment of other disorders, such as schizophrenia and addiction. Additionally, the study of 1-(4-methoxyphenyl)-4-(2-thienylacetyl)piperazine's off-target effects may provide insights into the mechanisms of action of other compounds that bind to the serotonin 5-HT1A receptor.
合成方法
The synthesis of 1-(4-methoxyphenyl)-4-(2-thienylacetyl)piperazine involves the reaction of 4-methoxyphenylpiperazine with 2-thienylacetic acid. The reaction is carried out in the presence of a coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC), and a catalyst, such as 4-(dimethylamino)pyridine (DMAP). The final product is obtained through purification by column chromatography.
科学研究应用
1-(4-methoxyphenyl)-4-(2-thienylacetyl)piperazine has been extensively studied for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to have a high affinity for the serotonin 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. 1-(4-methoxyphenyl)-4-(2-thienylacetyl)piperazine has also been shown to have anxiolytic and antidepressant-like effects in animal models, making it a promising candidate for the development of new treatments for mood and anxiety disorders.
属性
IUPAC Name |
1-[4-(4-methoxyphenyl)piperazin-1-yl]-2-thiophen-2-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2S/c1-21-15-6-4-14(5-7-15)18-8-10-19(11-9-18)17(20)13-16-3-2-12-22-16/h2-7,12H,8-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDBYVDVMWKTPKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxyphenyl)-4-(2-thienylacetyl)piperazine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[1-(anilinocarbonyl)-2-phenylvinyl]benzamide](/img/structure/B5799549.png)


![N-(4-{[(4-chlorophenyl)amino]sulfonyl}phenyl)-2-(difluoromethoxy)benzamide](/img/structure/B5799563.png)
![ethyl 4-amino-8-(4-fluorophenyl)-7-methylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B5799568.png)


![5-phenyl-3,6,7,8-tetrahydrocyclopenta[d]pyrazolo[3,4-b]pyridin-1-amine](/img/structure/B5799589.png)
![ethyl 3-[3-(acetyloxy)-1H-indol-2-yl]-2-cyanoacrylate](/img/structure/B5799596.png)
![4-{5-[(4-ethyl-1-piperazinyl)sulfonyl]-2-methoxybenzoyl}morpholine](/img/structure/B5799614.png)

![N-(tert-butyl)-N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]acetamide](/img/structure/B5799630.png)

![N-[4-(difluoromethoxy)-2-methylphenyl]-N'-(4-methylbenzyl)thiourea](/img/structure/B5799652.png)